molecular formula C7H5BrF3NO B1381850 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine CAS No. 1256790-33-6

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1381850
CAS No.: 1256790-33-6
M. Wt: 256.02 g/mol
InChI Key: LLCBHHNMCLINRY-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is a high-value pyridine derivative engineered for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. Its structure integrates a bromine atom and a trifluoromethyl (CF3) group on a methoxy-pyridine scaffold, creating a versatile and powerful synthon for constructing complex molecules. The bromine substituent serves as a reactive handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships. The presence of the trifluoromethyl group is a critical strategic feature; this moiety is a hallmark of modern drug design due to its ability to profoundly influence a compound's biological activity, metabolic stability, and cell membrane permeability. In pharmaceutical research, this compound is a vital precursor in the synthesis of potential therapeutic agents. The trifluoromethyl pyridine core is a privileged structure in medicinal chemistry, featured in FDA-approved drugs and investigational compounds targeting various diseases . Furthermore, its application extends to the development of novel agrochemicals, where the pyridine scaffold is leveraged to create products with enhanced efficacy and potentially new modes of action . This reagent is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

5-bromo-4-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCBHHNMCLINRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-33-6
Record name 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
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Preparation Methods

Synthesis Methods

The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives.

2.1. Bromination Method
A common method includes the bromination of 4-methoxy-2-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is usually conducted in organic solvents like dichloromethane or chloroform under controlled conditions, often at room temperature or slightly elevated temperatures.

2.2. Multistep Reaction
The synthesis of 5-bromo-2-methyl-3-(trifluoromethyl) pyridine involves a four-step reaction with a total yield of about 31.1%. The raw materials are readily available, and the preparation process is simple, facilitating large-scale production. For example, diethyl malonate is added into tetrahydrofuran, cooled to 0 ℃, and sodium hydrogen is added. After stirring, a tetrahydrofuran solution of 2-chloro-3-trifluoromethyl-5-nitropyridine is added dropwise, and the reaction is carried out for 24 hours at 25 ℃.

2.3. Synthesis of TFMP Derivatives
There are three main methods for preparing trifluoromethyl pyridine (TFMP) derivatives:

  • Chlorine/fluorine exchange using trichloromethylpyridine.
  • Construction of a pyridine ring from a trifluoromethyl-containing building block.
  • Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

The first two methods are the most commonly used.

Industrial Production Methods

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the pyridine ring or the trifluoromethyl group.
  • Coupling Reactions: This compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Data Tables

Property Value
CAS No. 1256790-33-6
Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3
Standard InChIKey LLCBHHNMCLINRY-UHFFFAOYSA-N
SMILES COC1=CC(=NC=C1Br)C(F)(F)F
Canonical SMILES COC1=CC(=NC=C1Br)C(F)(F)F
PubChem Compound ID 118989413

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine serves as a building block in the development of pharmaceuticals. Its derivatives have shown potential in treating various conditions due to their ability to interact with biological targets.

  • Enzyme Inhibition : It is utilized in studies focusing on enzyme inhibitors. For instance, it has been reported to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.
  • Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities, making it a candidate for drug development targeting inflammation and cancer pathways.

Agrochemicals

The compound is also essential in the agrochemical sector. Trifluoromethylpyridines have been incorporated into various crop protection products due to their efficacy against pests.

  • Pesticide Development : The first trifluoromethylpyridine derivative introduced to the market was Fluazifop-butyl, which paved the way for over 20 new agrochemicals containing this moiety . The unique properties of fluorine enhance the biological activity of these compounds.

Material Science

In material science, this compound is explored for developing advanced materials with specific electronic and optical properties. Its chemical stability and reactivity make it suitable for synthesizing complex organic materials that can be applied in electronics and photonics.

Data Table: Applications Overview

Application AreaSpecific Use CaseNotes
Medicinal ChemistryEnzyme inhibitorsInteracts with oxidative stress response enzymes.
Anti-inflammatory agentsPotential therapeutic properties being explored.
Anticancer agentsInvestigated for effects on cancer pathways.
AgrochemicalsCrop protection productsOver 20 derivatives developed for pest control .
Material ScienceAdvanced materialsUsed in synthesizing materials with electronic properties.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on inflammatory pathways. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Pesticide Development

Research highlighted the synthesis of a new pesticide based on the trifluoromethylpyridine structure. Field trials indicated enhanced efficacy against specific pests compared to traditional pesticides, showcasing the compound's utility in agricultural applications.

Mechanism of Action

The mechanism by which 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and methoxy groups contribute to the compound’s binding affinity and specificity for its targets . These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the pyridine ring critically influence electronic properties and reactivity. Below is a comparison with analogous compounds:

Compound Name Substituent Positions Molecular Weight Purity Key Applications CAS Number Reference
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine Br (5), OMe (4), CF₃ (2) 296.04 95% Pharmaceutical intermediates 1256790-33-6
3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Br (3), OMe (2), CF₃ (5) 296.04 98% Agrochemical synthesis 124432-63-9
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Br (5), OMe (2), CF₃ (3) 296.04 98% Ligand in catalysis 1214377-42-0
5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(CF₃)pyridine Br (5, 2'), OMe (4'), CF₃ (3) 427.02 N/A Kinase inhibitor precursors 1969425-59-9
5-Bromo-2-methoxy-3,4-bis(trifluoromethyl)pyridine Br (5), OMe (2), CF₃ (3, 4) 344.05 N/A High-stability agrochemicals 1804634-48-7

Key Observations :

  • Electronic Effects : The trifluoromethyl group at position 2 in the target compound creates a strong electron-deficient ring system, favoring electrophilic substitutions at position 4 (activated by the methoxy group) . In contrast, 3-Bromo-2-methoxy-5-CF₃-pyridine (CAS: 124432-63-9) has a reversed substituent arrangement, leading to distinct reactivity patterns in Suzuki-Miyaura couplings .
  • Steric and Lipophilic Effects: Compounds with additional substituents, such as 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-CF₃-pyridine (CAS: 1969425-59-9), exhibit increased steric hindrance and lipophilicity, making them suitable for hydrophobic binding in drug-target interactions .

Biological Activity

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is an organic compound with significant biological activity, primarily attributed to its unique structural features, including the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C7H5BrF3N
  • Molecular Weight : Approximately 227.02 g/mol
  • Functional Groups : The compound contains a bromine atom, a methoxy group, and a trifluoromethyl group, which enhance its lipophilicity and biological activity.

Target Interactions

This compound interacts with various biological targets:

  • Enzymes : It has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can alter enzyme activity through hydrogen bonding and van der Waals forces.
  • Receptors : The compound may bind to specific protein receptors, influencing signal transduction pathways that regulate cellular functions.

Cellular Effects

The compound's effects on cellular processes include:

  • Apoptosis Induction : In cancer cell lines, it can activate caspase enzymes and downregulate anti-apoptotic proteins, leading to increased apoptosis.
  • Gene Expression Modulation : It influences transcription factors like NF-κB and AP-1, affecting cellular metabolism and function.

Pharmacokinetics

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. This characteristic is crucial for its potential therapeutic applications.

Scientific Research Applications

This compound has diverse applications in various fields:

Application AreaDescription
Chemistry Serves as a building block in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.
Biology Used in studying enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry Utilized in producing advanced materials with specific electronic and optical properties .

Case Studies and Research Findings

  • Oxidative Stress Response : Research indicates that this compound interacts with superoxide dismutase and catalase, modulating their activities under oxidative stress conditions. This modulation may have implications for diseases characterized by oxidative damage.
  • Cancer Therapeutics : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspases. Its ability to influence gene expression related to cell survival suggests potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in preclinical models, indicating its potential as an anti-inflammatory drug candidate.

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization, with purity verified by HPLC (>95%) and structural confirmation via 1^1H/13^13C NMR .

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 19^{19}F NMR to confirm trifluoromethyl presence; 1^1H NMR for methoxy and pyridine ring proton assignments.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
    • HPLC : Retention time analysis with a C18 column and UV detection (λ = 254 nm) for purity assessment .

Q. Data Interpretation :

  • Cross-reference observed melting points (mp) with literature values (e.g., mp 198–202°C for related bromopyridines) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Substituent Effects :
    • Trifluoromethyl (CF3_3) : Strong electron-withdrawing effect activates the pyridine ring for electrophilic substitution but deactivates nucleophilic attacks.
    • Methoxy (OCH3_3) : Electron-donating resonance effect directs reactions to the 2- and 6-positions, while steric hindrance at the 4-position limits accessibility.
  • Reactivity in Coupling :
    • Suzuki coupling at the 5-bromo position is favored due to CF3_3-induced electron deficiency, enhancing oxidative addition with palladium catalysts .

Q. Contradictions in Data :

  • Conflicting reports on optimal catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) may arise from solvent polarity or temperature variations .

Advanced: What strategies mitigate competing side reactions during functionalization of the methoxy group?

Methodological Answer:

  • Protection/Deprotection :
    • Use transient protecting groups (e.g., SEM or MOM groups) to prevent demethylation under acidic/basic conditions.
  • Regioselective Demethylation :
    • Employ BBr3_3 in CH2_2Cl2_2 at −78°C to selectively remove the methoxy group without disrupting the CF3_3 substituent .
  • Catalytic Optimization :
    • Ligand design (e.g., XPhos) enhances selectivity in Pd-mediated reactions, reducing byproducts from over-substitution .

Q. Experimental Design :

  • Monitor reaction progress via TLC and adjust stoichiometry to minimize polysubstitution .

Advanced: How do solvent and temperature conditions impact the stability of this compound during storage?

Methodological Answer:

  • Storage Guidelines :
    • Temperature : Store at −20°C under inert gas (Ar/N2_2) to prevent bromine displacement via hydrolysis.
    • Solvent Compatibility : Dissolve in anhydrous DMF or THF for long-term stability; avoid protic solvents (e.g., H2_2O, MeOH) to limit degradation .
  • Decomposition Pathways :
    • Hydrolysis of the methoxy group under acidic conditions forms phenolic byproducts, detectable via LC-MS .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements :
    • Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (WGK 3 hazard classification) .
  • Waste Management :
    • Segregate halogenated waste in labeled containers for professional disposal to avoid environmental contamination .
  • Emergency Response :
    • For spills, use absorbent materials (e.g., vermiculite) and neutralize with 5% NaOH solution before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
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5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

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